Ergosta-5,22(Z)-dien-3beta-ol
Description
Ergosta-5,22(Z)-dien-3beta-ol is a phytosterol, a type of sterol naturally occurring in plants, fungi, and marine organisms. d-nb.infoontosight.ai It is structurally defined by the 28-carbon ergostane (B1235598) skeleton, featuring a hydroxyl group at the beta position on the third carbon (3β-ol) and two double bonds within its structure: one in the sterol nucleus between carbons 5 and 6, and a second in the side chain between carbons 22 and 23. The critical feature that distinguishes this molecule is the stereochemistry of the side-chain double bond, which is in the cis or (Z) configuration.
Sterols are vital molecules in eukaryotes, primarily functioning as structural components of cell membranes. The biosynthesis of sterols follows complex, multi-step pathways. In fungi and some protists, the principal end-product is ergosterol (B1671047), which is synthesized from lanosterol (B1674476) via the ergosterol biosynthesis pathway. d-nb.info Key steps in this pathway involve a series of demethylations, desaturations, and reductions catalyzed by specific enzymes, many belonging to the cytochrome P450 family. d-nb.info
The formation of the double bond at position C-22 is a critical step, typically catalyzed by the enzyme sterol C22-desaturase (encoded by the ERG5 gene in yeast). biorxiv.org This reaction commonly results in the formation of a (22E) or trans double bond, which is characteristic of major sterols like ergosterol and brassicasterol (B190698). nih.gov The existence of this compound, with its (Z) configuration, suggests the activity of alternative or modified enzymatic systems in certain organisms. The biochemical mechanisms that lead to this specific cis double bond are not as well-characterized as those for the trans isomer and represent an area of specialized research.
The academic importance of this compound stems from its relative rarity and its specific isomeric form. While its (22E) isomer, brassicasterol, is a well-known and relatively common phytosterol, the (Z) isomer has been identified as a distinct natural product in specific biological contexts.
A significant finding in the study of this compound was its isolation from the soft coral Sinularia variabilis. sci-hub.se In a detailed analysis of the steroidal composition of this marine invertebrate, researchers identified this compound alongside other known steroids. sci-hub.se The isolation of this specific isomer underscores the chemical diversity found in marine ecosystems and highlights its role as a natural product. Its presence in specific organisms suggests it may serve as a chemotaxonomic marker, helping to differentiate species or understand their unique metabolic capabilities.
Research focused on this compound primarily falls into two main categories:
Natural Product Chemistry: This area involves the isolation, purification, and structural elucidation of the compound from various natural sources, particularly marine organisms. sci-hub.se Advanced spectroscopic techniques are employed to confirm its precise structure, including the (Z) geometry of the C22-C23 double bond, distinguishing it from more common sterols.
Chemotaxonomy and Chemical Ecology: The presence of this unique sterol in specific species, such as the soft coral Sinularia variabilis, makes it a valuable molecule for chemotaxonomic studies. sci-hub.se Investigating the distribution of this compound across different species can provide insights into evolutionary relationships and the specialized metabolic pathways that have evolved in certain ecological niches.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₆O |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Stereochemistry | 3beta-ol; 5,6-ene; 22(Z)-ene |
Table 2: Reported Natural Source of this compound
| Organism | Classification | Reference |
|---|
Structure
3D Structure
Properties
CAS No. |
57637-04-4 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(Z,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7-/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 |
InChI Key |
OILXMJHPFNGGTO-DQFGDDFMSA-N |
Isomeric SMILES |
C[C@H](/C=C\[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Occurrence and Natural Distribution of Ergosta 5,22 Z Dien 3beta Ol
Fungal Kingdom Sources and Distribution
The distribution of Ergosta-5,22(Z)-dien-3beta-ol within the fungal kingdom is widespread, with its presence documented in both saprophytic and symbiotic fungi.
This compound has been identified in various members of the Ascomycetes. For instance, it is a known constituent of certain species within the genus Tuber (truffles) and has been reported in fungi like Aspergillus oryzae. bioone.orgnist.gov Research has also confirmed its presence in the ascomycete Gyromitra esculenta. In the phylum Basidiomycota, this sterol has been found in species such as Armillariella mellea. researchgate.net
Detailed studies have pinpointed the occurrence of this compound in several specific fungal species:
Gyromitra esculenta : A phytochemical study led to the isolation of ergosta-5,22-dien-3β-ol (brassicasterol) from the methanol (B129727) extract of this fungus. researchgate.net
Armillariella mellea : This basidiomycete is known to contain brassicasterol (B190698). researchgate.net
Saccharomyces cerevisiae : While ergosterol (B1671047) is the main sterol in wild-type Saccharomyces cerevisiae, various studies on mutants defective in ergosterol synthesis have been instrumental. Although direct isolation of the (Z)-isomer is not explicitly detailed in all contexts, the broader family of ergostane-related sterols is central to its metabolism.
Aspergillus spp. : Brassicasterol has been identified as the main sterol in Aspergillus oryzae. wikipedia.org While ergosterol is the major sterol in many Aspergillus species, the presence of brassicasterol highlights the diversity of sterol profiles within this genus.
| Fungal Species | Phylum | Common Name | Reference |
| Gyromitra esculenta | Ascomycota | False morel | researchgate.net |
| Armillariella mellea | Basidiomycota | Honey fungus | researchgate.net |
| Aspergillus oryzae | Ascomycota | - | wikipedia.org |
| Tuber indicum | Ascomycota | Chinese black truffle | nih.gov |
Plant Kingdom Sources and Distribution
This compound is not exclusive to fungi and is also synthesized by various members of the plant kingdom, from higher plants to unicellular algae.
This compound is a known phytosterol in several terrestrial plants.
Brassicaceae family : As its common name 'brassicasterol' suggests, this sterol is notably present in members of the Brassicaceae family, which includes plants like rape (canola). wikipedia.orgcymitquimica.com
Arabidopsis : The model plant organism Arabidopsis thaliana, a member of the Brassicaceae family, is known to contain brassicasterol. bioone.orgnih.govresearchgate.net It is considered a mixture of 24-methyl-Δ22-sterols, including brassicasterol. nih.govresearchgate.net
Chrysanthemum indicum L. : Studies on the chemical constituents of this plant have indicated the presence of brassicasterol. ethnobotanyjournal.org
| Plant Species/Family | Common Name/Group | Key Finding | Reference |
| Brassicaceae | Mustard family | A characteristic sterol of the family. | wikipedia.orgcymitquimica.com |
| Arabidopsis thaliana | Thale cress | Contains a mixture of 24-methyl-Δ22-sterols including brassicasterol. | bioone.orgnih.govresearchgate.net |
| Chrysanthemum indicum L. | Indian chrysanthemum | Presence of brassicasterol has been reported. | ethnobotanyjournal.org |
Unicellular algae are significant producers of this compound.
Unicellular Algae : Brassicasterol is synthesized by a variety of unicellular algae, also known as phytoplankton, and is often used as a biomarker for the presence of marine algal matter in environmental samples. wikipedia.orgnih.gov
Chlorella ellipsoidea : While a study of Chlorella ellipsoidea identified several sterols, including ergosterol and other ergostane (B1235598) derivatives, the specific presence of this compound is a key characteristic of many algal species. researchgate.net
Marine Organism Sources
The occurrence of this compound extends into the marine environment, where it is found in both phytoplankton and some marine animals. It has been identified in various marine invertebrates, and its presence in marine sediments is often indicative of past algal productivity. wikipedia.org The soft coral Sinularia variabilis has also been found to contain ergosta-5,22(Z)-dien-3β-ol.
Detection in Marine Sponges (e.g., Dysidea avara, Ircinia mutans)
A review of detailed chemical composition studies on the marine sponges Dysidea avara and Ircinia mutans does not indicate the presence of this compound. Research into the sterol profiles of these particular species has led to the identification of numerous other steroidal compounds, but not the specific (Z) isomer requested.
For instance, analysis of Dysidea avara has revealed the presence of other sterols, such as stigmasterol (B192456). nih.gov A notable compound isolated from this sponge is avarol, a sesquiterpenoid hydroquinone, rather than a typical sterol. nih.govmdpi.com One study on D. avara successfully isolated Ergosta-14,22-dien-3-ol, which is a positional and stereoisomer of the target compound. brieflands.com
Similarly, comprehensive studies on the sterol content of Ircinia mutans, including analyses of seasonal variations, have not reported the isolation of this compound. nih.gov These studies have, however, characterized a variety of other sterols. nih.govmpg.de The sterols identified vary between winter and summer collections of the sponge. nih.gov
The table below summarizes the sterols that have been identified in Ircinia mutans, none of which are this compound.
| Collection Season | Identified Sterols in Ircinia mutans |
| Winter | Cholesterol, Cholesta-5,7-dien-3β-ol, Ergosta-5,7,22-trien-3β-ol (Ergosterol) |
| Summer | Cholesta-5,22-dien-3β-ol, 24-Methyldesmosterol, Campesterol (B1663852), Stigmasterol, γ-Ergostenol, Chondrillasterol, γ-Sitosterol |
Data sourced from Jassbi et al., 2021. nih.gov
Identification in Other Marine Biota
While its detection in the specific examples of Dysidea avara and Ircinia mutans is not documented, the ergostane skeleton and related (22Z) isomers have been found in other marine life. The closely related C27 sterol, (22Z)-cholesta-5,22-dien-3β-ol, has been identified in low concentrations in the marine sponge Verongia aerophoba. ulpgc.es This finding confirms that sterols with a (22Z) double bond configuration, though often minor components, are present in the marine environment.
The (22E) isomer, brassicasterol, is far more widespread and has been identified in various marine organisms. For example, its acetate (B1210297) form, Ergosta-5,22-dien-3-ol, acetate, (3beta,22E)-, has been reported in the soft coral Sarcophyton glaucum. nih.gov Additionally, the octocoral Dendronephthya puetteri has been found to contain a mixture of sterols including ergosta-5,22-dien-3β-ol (the (E) isomer is implied by its common name, brassicasterol). mdpi.com These findings underscore the prevalence of the ergostane skeleton in marine invertebrates, even if the specific (Z) isomer at position 22 remains a much rarer discovery.
Biosynthesis and Metabolic Pathways of Ergosta 5,22 Z Dien 3beta Ol
Position within the General Sterol Biosynthetic Pathway
The general sterol biosynthetic pathway in fungi begins with the cyclization of squalene (B77637) to lanosterol (B1674476). escholarship.org A series of subsequent enzymatic reactions, including demethylations, isomerizations, desaturations, and reductions, convert lanosterol into the final product, ergosterol (B1671047) ((22E)-ergosta-5,7,22-trien-3-beta-ol). ed.ac.ukyeastgenome.org
Ergosta-5,22(Z)-dien-3beta-ol is an ergostanoid derivative, characterized by double bonds at the C-5 and C-22 positions. Its structure places it within the late stages of the ergosterol pathway. Specifically, its formation requires the introduction of a double bond at C-22 of a suitable precursor sterol. The canonical ergosterol pathway primarily produces the (22E)-isomer of sterols. The formation of the (22Z)-isomer, while structurally possible, represents a deviation from the main pathway and would depend on the specific stereoselectivity of the enzymes involved.
Enzymatic Steps and Genetic Regulation
The synthesis of this compound from earlier precursors is governed by a series of specific enzymes, with their expression and activity being tightly regulated at the genetic level. Two key enzymes in this segment of the pathway are the Δ24-sterol methyltransferase and the C-22 sterol desaturase.
The introduction of the double bond at the C-22 position of the sterol side chain is catalyzed by a C-22 sterol desaturase. In Saccharomyces cerevisiae, this function is performed by the enzyme Erg5, a cytochrome P450 monooxygenase encoded by the ERG5 gene. ed.ac.ukresearchgate.netuniprot.org This enzyme is part of the later steps of ergosterol biosynthesis, which primarily occur in the endoplasmic reticulum membrane. uniprot.org
The enzyme catalyzes the conversion of intermediates like ergosta-5,7,24(28)-trienol to ergosta-5,7,22,24(28)-tetraenol. researchgate.netnih.gov Deletion of the ERG5 gene blocks this step, leading to the accumulation of the substrate, ergosta-5,7,24(28)-trienol, and preventing the formation of ergosterol. ed.ac.ukresearchgate.net While the canonical pathway leads to a (22E) double bond, the formation of a (22Z) isomer would depend on an enzyme with altered or different stereospecificity. Fungal CYP61 and plant CYP710A proteins are orthologs that also perform C-22 desaturation. nih.gov
A critical modification in the biosynthesis of most fungal and plant sterols is the alkylation at the C-24 position of the side chain. This reaction is catalyzed by S-adenosyl-L-methionine:Δ24-sterol methyltransferase (24-SMT), also known as Erg6p in yeast. portlandpress.comnih.gov This enzyme is not present in mammals, making it a target for antifungal agents. nih.govfrontiersin.orgnih.gov
24-SMT transfers a methyl group from S-adenosyl-L-methionine (AdoMet) to a Δ24-sterol acceptor like zymosterol (B116435), converting it to fecosterol (B45770). ed.ac.ukportlandpress.com This methylation is a crucial step that occurs prior to the C-22 desaturation. Therefore, the activity of 24-SMT is essential for producing the 24-methylated precursors required for the eventual synthesis of C28 ergostanoids like this compound. Inhibition of 24-SMT disrupts ergosterol homeostasis and leads to the accumulation of C27 sterols lacking the C-24 methyl group. frontiersin.orgnih.gov
The biosynthesis leading to C28 sterols involves a sequence of intermediates. Following the initial methylation of zymosterol by 24-SMT (Erg6), the resulting fecosterol is acted upon by a sterol C-8 isomerase (Erg2) to form episterol (B45613). ed.ac.uk Episterol is then a substrate for desaturation reactions.
Key precursors and related sterols in this pathway include:
Zymosterol : The substrate for 24-SMT (Erg6). portlandpress.com
Fecosterol : The product of Erg6 activity and the substrate for Erg2. ed.ac.uk
Episterol : The product of Erg2 activity and a precursor for further desaturation. ed.ac.uk
Ergosta-5,7,24(28)-trienol : Formed from episterol via the action of C-5 desaturase (Erg3). This compound is the direct substrate for the C-22 desaturase (Erg5). ed.ac.ukoup.com
Campesterol (B1663852) : A phytosterol that can be a precursor for brassicasterol (B190698) ((22E)-ergosta-5,22-dien-3β-ol) in plants. researchgate.net
Ergosterol : The final product of the canonical pathway in fungi, featuring a (22E) double bond. yeastgenome.org
The direct precursor to this compound would be an ergost-5-en-3beta-ol derivative that undergoes desaturation at C-22.
| Enzyme (Yeast Gene) | Function | Key Substrate | Key Product | Reference |
|---|---|---|---|---|
| Δ24-Sterol Methyltransferase (ERG6) | Adds a methyl group at C-24 | Zymosterol | Fecosterol | ed.ac.ukportlandpress.com |
| Sterol C-8 Isomerase (ERG2) | Isomerizes C-8(9) double bond to C-7(8) | Fecosterol | Episterol | ed.ac.uk |
| Sterol C-5 Desaturase (ERG3) | Introduces C-5(6) double bond | Episterol | Ergosta-7,24(28)-dien-3β-ol | ed.ac.uk |
| Sterol C-22 Desaturase (ERG5) | Introduces C-22(23) double bond | Ergosta-5,7,24(28)-trienol | Ergosta-5,7,22,24(28)-tetraenol | ed.ac.ukresearchgate.netuniprot.org |
Metabolic Engineering and Pathway Manipulation Strategies for Enhanced Production in Research Contexts
Advances in synthetic biology have enabled the modification of yeast and fungal metabolic pathways to produce specific, high-value sterols. researchgate.net These strategies often involve the targeted deletion or overexpression of genes within the ergosterol pathway to block the synthesis of unwanted products and accumulate desired intermediates.
To accumulate a specific sterol intermediate, a common strategy is to disrupt the gene encoding the enzyme for the subsequent reaction. d-nb.info For instance, deleting the ERG4 gene, which encodes the C-24(28) reductase that catalyzes the final step of ergosterol synthesis, results in the accumulation of its substrate, ergosta-5,7,22,24(28)-tetraenol. ed.ac.uk
To accumulate a compound like Ergosta-5,22-dien-3beta-ol, one might consider the following modifications in a host like Saccharomyces cerevisiae:
Disruption of Downstream Enzymes : Knocking out genes responsible for modifications that occur after C-22 desaturation, such as ERG4, would be a primary step.
Blocking Competing Pathways : Deletion of the ERG3 gene (C-5 desaturase) leads to the accumulation of ergosta-7,22-dienol in an erg3Δ mutant, demonstrating how pathway flux can be redirected. ed.ac.uk
Overexpression of Key Enzymes : To enhance the production of the desired compound, overexpression of the C-22 desaturase (ERG5) could be employed to efficiently convert the available precursor pool. nih.gov
Enzyme Engineering : Since the canonical Erg5 enzyme produces a (22E) double bond, producing the (22Z)-isomer would likely require protein engineering of the C-22 desaturase to alter its stereoselectivity.
Studies have shown that various single and double knockouts of late-stage ERG genes lead to the accumulation of a diverse array of sterol intermediates, highlighting the plasticity of the pathway for metabolic engineering purposes. escholarship.orgnih.gov
Heterologous Expression of Sterol Biosynthesis Genes
The manipulation of sterol biosynthesis through the heterologous expression of genes in host organisms like yeast has become a powerful tool for producing novel sterols and understanding pathway dynamics. nih.gov By introducing or overexpressing specific genes, metabolic fluxes can be redirected, leading to the accumulation of desired compounds or revealing rate-limiting steps in a pathway. nih.govnih.gov
For instance, the expression of a C-5 sterol desaturase (FvC5SD) from the mushroom Flammulina velutipes in fission yeast (Schizosaccharomyces pombe) was shown to enhance the production of ergosterol. plos.orgsemanticscholar.org This intervention also led to the increased accumulation of other pathway intermediates, such as Ergosta-5, 7, 22, 24(28)-tetraene-3β-ol, the product of the C-22 desaturase enzyme (ERG5) which acts downstream of the C-5 desaturase. plos.orgsemanticscholar.org This demonstrates that enhancing one step in the pathway can have cascading effects on the concentrations of other sterols. plos.org
In another study focused on producing 24-epi-ergosterol in Saccharomyces cerevisiae, the overexpression of the native Δ22 sterol desaturase gene, ERG5, was a key strategy. nih.gov The initial engineered strain accumulated a precursor, 24-epi-ergosta-5,7-dien-3β-ol. By overexpressing ERG5, the researchers successfully decreased the accumulation of this precursor from 43.02 mg/L to 3.27 mg/L, thereby increasing the final product yield. nih.gov This highlights how targeted gene expression can resolve metabolic bottlenecks and optimize the production of specific sterols.
Furthermore, the heterologous expression of plant-derived sterol-modifying enzymes in yeast has been explored to create diverse sterol profiles. The late stages of ergosterol synthesis, from zymosterol onwards, are catalyzed by several non-essential enzymes (ERG2-6), making this part of the pathway highly amenable to engineering. nih.gov For example, expressing the human DHCR24 gene in an S. cerevisiae Δerg5 mutant redirected the pathway to produce 7-dehydrocholesterol, the precursor to Vitamin D3. nih.gov These examples underscore the utility of heterologous expression in modifying sterol outputs and studying the function of specific biosynthetic genes.
Pathway Perturbations and Accumulation of Related Sterols
Alterations in the ergosterol biosynthesis pathway, caused by either enzyme inhibition or genetic mutations, result in characteristic changes to the cell's sterol profile. The accumulation of specific precursors and the depletion of downstream products serve as reliable indicators of pathway disruption.
The analysis of sterol profiles, or "sterolomics," is a crucial method for identifying the mode of action of antifungal compounds that target the ergosterol pathway. mdpi.com When an enzyme in the pathway is inhibited, its substrate accumulates, while the concentration of its product decreases. This principle is widely used to screen for and characterize ergosterol biosynthesis inhibitors (EBIs). mdpi.com
A classic example is the action of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). nih.gov Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of its substrate, lanosterol, as well as other 14α-methylated sterols, which can be toxic to the fungal cell. mdpi.comnih.gov For example, treating Rhizopus arrhizus with the azole drug posaconazole (B62084) resulted in a decrease in ergosterol and ergosta-5,7-dienol, with a corresponding increase in lanosterol and eburicol. mdpi.com
Inhibition of other enzymes also produces distinct sterol fingerprints. The compound 22-hydrazone-imidazolin-2-yl-chol-5-ene-3β-ol (H3), an inhibitor of Δ24-sterol methyltransferase (24-SMT), was shown to be highly effective against Sporothrix schenckii and Sporothrix brasiliensis. nih.gov Treatment with H3 altered the sterol composition, demonstrating the compound's on-target activity. Similarly, itraconazole (B105839) treatment in these species partially inhibited ergosterol synthesis while completely blocking the formation of other sterols like ergosta-5,7,22,24(24′)-tetraen-3β-ol and ergosta-5,7-dien-3β-ol. nih.gov These findings confirm that detailed analysis of sterol composition is a powerful tool for elucidating the specific targets of antifungal agents.
Genetic mutations, particularly gene deletions, in the ergosterol pathway provide definitive evidence for gene function and lead to the accumulation of specific sterol intermediates. The final steps of ergosterol biosynthesis involve several non-essential genes (ERG2, ERG3, ERG4, ERG5), and mutants lacking these genes are viable, accumulating the substrate of the deleted enzyme. ed.ac.ukoup.comoup.com
Systematic deletion of these genes in Saccharomyces cerevisiae has allowed for a detailed mapping of the pathway's late stages.
erg3Δ mutants , lacking C-5 sterol desaturase activity, accumulate episterol. ed.ac.ukfrontiersin.org
erg5Δ mutants , deficient in C-22 desaturase, accumulate ergosta-5,7,24(28)-trienol. ed.ac.ukescholarship.orgnih.gov In some cases, ergosta 5,7-dienol also accumulates in erg5 mutants. nih.gov
erg4Δ mutants , which lack the C-24(28) sterol reductase, accumulate the direct precursor to ergosterol, ergosta-5,7,22,24(28)-tetraen-3-ol. ed.ac.ukfrontiersin.org
Double-knockout mutants have also been created to study the interplay between these enzymes. For instance, an erg3Δerg5Δ double mutant was found to accumulate ergosta-7-en-3β-ol. escholarship.orgnih.gov An erg4Δerg5Δ mutant accumulated ergosta-5,7,24(28)-trien-3β-ol. oup.com These studies demonstrate a high degree of flexibility in the late sterol-processing steps, where remaining enzymes can act on the intermediates that accumulate due to a specific mutation. oup.com The specific sterol profiles of these mutants have been instrumental in confirming the function of each enzyme and understanding the metabolic grid that constitutes the final stages of ergosterol biosynthesis. ed.ac.ukescholarship.orgnih.gov
Biological Functions and Molecular Mechanisms of Ergosta 5,22 Z Dien 3beta Ol in Model Systems
Role in Cellular Membrane Dynamics and Integrity in Microorganisms
Sterols are essential for the viability and proper functioning of eukaryotic cells, where they play a crucial role in maintaining the structural integrity and fluidity of cellular membranes. oup.com The interplay between the rigid sterol ring system and the fluid hydrocarbon chains of phospholipids (B1166683) is central to the biophysical properties of the membrane.
Ergosta-5,22(Z)-dien-3beta-ol and related sterols are critical regulators of membrane fluidity in fungal cells. ontosight.aiontosight.ai They insert into the phospholipid bilayer, where their rigid, planar steroid ring structure restricts the motion of the acyl chains of neighboring phospholipids. This ordering effect decreases membrane fluidity in the liquid-disordered state, making the membrane less permeable. oup.comnih.gov Antifungal compounds that disrupt this balance can physically disturb the membrane, leading to increased fluidity and eventual cell disintegration. nih.gov
The structure of the sterol side chain also plays a significant role in modulating membrane properties. Studies on yeast mutants with defects in the ergosterol (B1671047) biosynthesis pathway have revealed that subtle changes in the sterol structure, such as the position of double bonds, significantly impact the dynamics of lipid bilayers. ed.ac.uk Research has shown that specific ergosterol intermediates are necessary for the formation of lipid domains, which are crucial for vacuole membrane phase separation. biorxiv.org For instance, yeast strains engineered to produce ergosta-7,22-dien-3β-ol, a close isomer of this compound, were observed to form these essential vacuole domains. biorxiv.org Conversely, the accumulation of other sterol intermediates can lead to altered membrane characteristics. researchgate.net
Beyond their structural role, membrane sterols are vital for the function of many integral membrane proteins. oup.com The physical state of the membrane, modulated by sterols, directly influences the activity of these proteins. The presence of ergosterol and its derivatives helps to maintain the necessary membrane environment for enzymes and transporters to adopt their correct conformation and function efficiently. ontosight.aioup.com In yeast, for example, the mitochondrial enzyme S-adenosylmethionine: Δ(24)-sterol methyltransferase shows altered activity in response to changes in membrane sterol composition. researchgate.net The interaction is not merely passive; specific sterols can be required for the stability and activity of certain proteins, highlighting a complex interplay between the lipid and protein components of the membrane. researchgate.net
Modulation of Cellular Processes in Non-Human Organisms
The functions of this compound and its precursors extend beyond the membrane to the regulation of key cellular events, including growth, differentiation, and stress response.
Ergosterol is the major sterol in most fungi and is essential for their survival. ontosight.aifrontiersin.org The ergosterol biosynthesis pathway is a critical process, and its disruption has significant consequences for fungal viability and development. ed.ac.uk In Aspergillus fumigatus, blocking the final step of ergosterol synthesis, which results in the accumulation of the precursor ergosta-5,7,22,24(28)-tetraenol, leads to severe defects in conidiation (asexual spore formation), although hyphal growth is not affected. asm.org This demonstrates that while certain ergosterol intermediates can substitute for ergosterol to support vegetative growth, the specific structure of ergosterol is required for reproductive processes. asm.org Similarly, studies in Saccharomyces cerevisiae show that the accumulation of highly unsaturated sterols can restrict the ability of mating pairs to fuse, indicating a role for specific sterol structures in fungal reproduction. ed.ac.uk
Table 1: Effects of Altered Sterol Composition on Fungal Phenotypes
| Organism | Genetic Modification | Accumulated Sterol(s) | Observed Phenotype | Reference |
|---|---|---|---|---|
| Aspergillus fumigatus | Δerg4A Δerg4B | Ergosta-5,7,22,24(28)-tetraenol | Severe conidiation defect; normal hyphal growth | asm.org |
| Saccharomyces cerevisiae | erg4Δ | Ergosta-5,7,22,24(28)-tetraenol | Restricted cell fusion during mating | ed.ac.uk |
| Saccharomyces cerevisiae | erg3∆ | Ergosta-7,22-dien-3β-ol | Observable vacuole domain formation | biorxiv.org |
The sterol composition of the fungal membrane is a key determinant of its susceptibility to environmental challenges, including the presence of antifungal drugs. Many azole antifungals, for example, work by inhibiting enzymes in the ergosterol biosynthesis pathway. ontosight.ai The resulting depletion of ergosterol and accumulation of atypical sterol intermediates disrupts membrane integrity and function. asm.org In A. fumigatus, the double deletion of the erg4A and erg4B genes, which prevents the conversion of ergosta-5,7,22,24(28)-tetraenol to ergosterol, leads to a remarkable increase in susceptibility to the azole drugs itraconazole (B105839) and voriconazole. asm.org This suggests that the precursor sterol is less effective than ergosterol at providing membrane resistance to these chemical stressors.
Mechanisms of Molecular Interaction and Activity in In Vitro and Non-Human In Vivo Models
To understand the specific molecular interactions of this compound and related compounds, researchers use in vitro assays and in silico computational models. These studies help to predict how these sterols might bind to and modulate the activity of protein targets.
In silico molecular docking studies have explored the binding potential of ergosterol derivatives to various protein receptors. For instance, a study on Ergosta-5,22-dien-3β-ol isolated from the fungus Gyromitra esculenta investigated its interaction with the aromatase enzyme. researchgate.net The results showed that the compound occupied the enzyme's binding pocket with a strong binding affinity, suggesting a potential inhibitory interaction. researchgate.net Another computational study investigated the acetate (B1210297) derivative of Ergosta-5,22-dien-3-ol, which was predicted to have favorable binding energies with Cytochrome P450 and NADPH oxidase receptors, both of which are involved in cellular redox processes. pensoft.net While these in silico findings are promising, they require experimental validation. researchgate.net
Table 2: In Silico Docking Analysis of Ergosterol Derivatives
| Compound | Target Protein | Binding Affinity / Energy | Model System | Reference |
|---|---|---|---|---|
| Ergosta-5,22-dien-3β-ol | Aromatase | -33.55 kcal/mol | In Silico | researchgate.net |
| Ergosta-5,22-dien-3-ol, acetate | Cytochrome P450 | -8.9 kcal/mol | In Silico | pensoft.net |
In vitro studies using non-human cell lines have further elucidated the molecular mechanisms of related ergostane-type compounds. For example, an ergosterol derivative was found to induce the proliferation of H9c2 rat cardiomyocytes by affecting the cell cycle and protecting the cells from chemically induced apoptosis. researchgate.net The effects were suggested to be dependent on estrogen receptors, indicating that some sterols can act as signaling molecules, potentially through metabolization into more active derivatives. researchgate.netresearchgate.net
Enzyme Inhibition Studies
The inhibitory effects of this compound on various enzymes, particularly those involved in steroidogenesis and sterol biosynthesis, have been a key area of research.
In silico molecular docking studies have been conducted to investigate the binding affinity of this compound to the aromatase enzyme, a key enzyme in estrogen biosynthesis. One study, using the fungus Gyromitra esculenta as a source of the compound, revealed that this compound (also referred to as brassicasterol (B190698) in the study) exhibited a promising binding affinity to the aromatase enzyme. researchgate.netugent.be The calculated binding affinity was -33.55 kcal/mol, which was notably stronger than the -22.61 kcal/mol binding affinity of the co-crystallized ligand used as a reference. researchgate.netugent.be This suggests a potentially potent inhibitory activity against the aromatase enzyme. The compound occupied the target protein's active site in a manner very similar to the co-crystallized ligand. researchgate.netugent.be Another in silico study targeting the aromatase receptor (PDB ID: 3EQM) also explored the binding affinities of various phytochemicals. nih.gov
Table 1: In Silico Aromatase Binding Affinity
| Compound | Source Organism | Binding Affinity (kcal/mol) | Reference Ligand Binding Affinity (kcal/mol) |
|---|
The ergosterol biosynthesis pathway in fungi presents several targets for antifungal agents. This compound and its derivatives have been implicated in the inhibition of several key enzymes in this pathway.
Δ24-sterol reductase (ERG4): This enzyme is responsible for the final step in ergosterol biosynthesis in fungi. csic.es While direct inhibition studies on this compound are not extensively detailed, the broader class of ergosterol-like compounds is known to interact with this pathway. csic.esnih.gov
Δ24-sterol methyltransferase (ERG6): This enzyme is crucial for the methylation of sterols at the C-24 position, a step that is absent in human cholesterol biosynthesis, making it an attractive antifungal target. mdpi.com The inhibition of 24-SMT has been shown to have a strong antiproliferative effect by disrupting ergosterol homeostasis. nih.gov
C14-reductase (ERG24) and C8-isomerase (ERG2): Morpholine antifungals are known to inhibit both C14-reductase and C8-isomerase. mdpi.comnih.gov Inhibition of C14-reductase leads to the accumulation of sterols with a double bond at the C14-C15 position. nih.govuniprot.org The inhibition of C8-isomerase is indicated by the accumulation of specific sterol intermediates. nih.govuniprot.org Deletion of the erg2 gene, which encodes C-8 sterol isomerase, has been shown to result in the accumulation of ergosta-5,8,22-trienol. frontiersin.org
C5-desaturase (ERG3): This enzyme introduces a double bond at the C-5 position of the sterol ring. researchgate.net The development of inhibitors for fungal C5-desaturase has been explored as a potential antifungal strategy. researchgate.net The expression of C-5 sterol desaturase from an edible mushroom in fission yeast led to an increased accumulation of ergosterol and its precursors. plos.orgsemanticscholar.org
Receptor Binding Affinity Studies (e.g., PARP-1, MDM2, androgen receptor signaling)
In silico and in vitro studies have explored the interaction of ergosterol derivatives with various cellular receptors.
PARP-1 and MDM2: A study on a related compound, Ergosta-14,22-dien-3-ol, investigated its binding to Poly (ADP-ribose) polymerase-1 (PARP-1) and Mouse double minute 2 homolog (MDM2), which are important targets in cancer therapy. brieflands.com Molecular docking analysis revealed that the compound had favorable binding energies against both PARP-1 and MDM2 receptors, suggesting potential inhibitory activity. brieflands.com
Androgen Receptor Signaling: Ergosterol has been suggested to act as a ligand for the androgen receptor, which could explain its differential effects on androgen-dependent and androgen-independent prostate cancer cells. nih.gov
Table 2: In Silico Receptor Binding Affinities of a Related Ergostane (B1235598)
| Receptor | Compound | Binding Energy (kcal/mol) |
|---|---|---|
| PARP-1 | Ergosta-14,22-dien-3-ol | -12.78 (for PDB ID: 3l3m) |
Gene and Protein Expression Modulation (e.g., P53 expression in Jurkat/E6-1 cells)
The influence of ergostane-type sterols on gene and protein expression has been noted in cancer cell lines.
P53 Expression: Treatment of Jurkat/E6-1 cells with Ergosta-14,22-dien-3-ol led to a significant increase in the expression of the p53 tumor suppressor protein. brieflands.com Western blotting analysis showed a noticeable upregulation of p53 in cells treated with 50 and 100 µg/mL of the compound. brieflands.com This suggests a potential mechanism for the observed cytotoxic activity of this compound against these cancer cells. brieflands.com
Antimicrobial Mechanisms in Model Organisms (in vitro studies)
Ergosterol and its derivatives have demonstrated antimicrobial properties.
In vitro studies have shown that this compound possesses anti-infective properties against pathogens such as Herpes Simplex Virus type 1 and Mycobacterium tuberculosis. smolecule.com The antimicrobial activity of related compounds has been evaluated against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans, using methods like microdilution assays. semanticscholar.org
Antioxidant Mechanisms (in vitro lipid peroxidation inhibition, DPPH radical scavenging)
The antioxidant potential of this compound and related compounds has been assessed through various in vitro assays.
DPPH Radical Scavenging: The ability of extracts containing ergosterol derivatives to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has been demonstrated. semanticscholar.orgresearchgate.net For instance, an ethanolic extract of Chrysanthemum indicum L., containing Ergosta-5,22-dien-3-ol acetate, showed inhibitory activity against DPPH radicals. pensoft.net
Lipid Peroxidation Inhibition: While direct data on lipid peroxidation inhibition by this compound is limited, the antioxidant properties of the broader class of ergosterols suggest a potential role in preventing lipid damage. researchgate.netresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Brassicasterol |
| Ergosta-14,22-dien-3-ol |
| Ergosterol |
| Ergosta-5,8,22-trienol |
| Ergosta-5,22-dien-3-ol acetate |
| Poly (ADP-ribose) polymerase-1 (PARP-1) |
| Mouse double minute 2 homolog (MDM2) |
| p53 |
Comparative Biological Activities with Related Sterols
The biological activities of Ergosta-5,22-dien-3beta-ol (primarily studied as its isomer, brassicasterol) can be understood more broadly by comparing it with other structurally related sterols. Key comparators include ergosterol, the principal sterol in fungi, and the phytosterols (B1254722) stigmasterol (B192456) and campesterol (B1663852), which are abundant in plants. These sterols share a common four-ring core structure but differ in the side chain, which leads to a diverse range of biological functions.
Ergosterol (Ergosta-5,7,22-trien-3β-ol) is essential for fungal cell membrane integrity and fluidity, making it a primary target for antifungal drugs like Amphotericin B, which binds to it and creates pores in the membrane. wikipedia.org Beyond its structural role, ergosterol exhibits a variety of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. researchgate.netnih.gov It is also a provitamin, converting to vitamin D2 upon exposure to ultraviolet light. wikipedia.org In cancer cell lines, ergosterol has shown inhibitory effects and can enhance the cytotoxicity of other chemotherapy agents. nih.govmdpi.com
Stigmasterol is a common phytosterol that differs from campesterol by the presence of an additional double bond in the side chain at the C22 position. This structural feature influences membrane properties, making it more flexible than sterols with saturated side chains. mdpi.com Stigmasterol has demonstrated a wide array of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. nih.govmdpi.com Its anticancer mechanisms involve inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting tumor angiogenesis. mdpi.comfrontiersin.org It has also been shown to lower blood cholesterol levels. frontiersin.org
Campesterol , another prevalent phytosterol, is structurally very similar to cholesterol. This similarity allows it to competitively inhibit the absorption of dietary cholesterol in the intestine, thereby helping to lower plasma cholesterol levels. biosynth.comcabidigitallibrary.org Like other phytosterols, campesterol exhibits anti-inflammatory, antioxidant, and anticancer properties. cabidigitallibrary.orgcabidigitallibrary.org Studies have shown it can decrease the proliferation of breast cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. caymanchem.com
The following tables provide a comparative overview of the documented biological activities of these related sterols.
Table 1: Comparative Anticancer and Anti-inflammatory Activities
| Sterol | Anticancer Activity | Anti-inflammatory Mechanism |
|---|---|---|
| Brassicasterol | In silico inhibition of aromatase researchgate.net; Cytotoxic to breast cancer cells in an extract. brieflands.com | Not well-documented. |
| Ergosterol | Cytotoxic to various cancer cell lines (liver, breast); enhances cytotoxicity of adriamycin. nih.govmdpi.com | Suppresses production of tumor necrosis factor-α (TNF-α) and expression of cyclooxygenase-2 (COX-2). mdpi.com |
| Stigmasterol | Induces apoptosis and cell cycle arrest in various cancer cells (lung, liver, ovarian); inhibits angiogenesis. mdpi.comfrontiersin.org | Inhibits the NF-κB signaling pathway. mdpi.com |
| Campesterol | Decreases proliferation of breast cancer cells; inhibits angiogenesis. caymanchem.com | Documented anti-inflammatory properties. biosynth.comcabidigitallibrary.org |
Table 2: Other Key Biological Activities
| Sterol | Primary Function / Key Activity | Other Reported Activities |
|---|---|---|
| Brassicasterol | Biomarker for marine algae; component of plant cell membranes. researchgate.netwikipedia.org | Potential biomarker for Alzheimer's disease. mdpi.com |
| Ergosterol | Fungal membrane component; target for antifungal drugs; provitamin D2. wikipedia.org | Antimicrobial (H. pylori); antioxidant. nih.gov |
| Stigmasterol | Regulates plant membrane fluidity; cholesterol-lowering. mdpi.comfrontiersin.org | Neuroprotective; immunomodulatory; antidiabetic; antibacterial; antifungal. nih.gov |
| Campesterol | Inhibits intestinal cholesterol absorption. biosynth.comcabidigitallibrary.org | Antioxidant. biosynth.comcabidigitallibrary.org |
Research Methodologies for Isolation, Characterization, and Synthesis
Extraction and Purification Methodologies
The initial and most critical phase in the study of any natural product is its successful isolation from the source material in a pure form. This process typically involves an initial extraction to separate the lipophilic compounds from the bulk biomass, followed by meticulous purification using chromatographic techniques.
Solvent Extraction Techniques from Natural Sources
Commonly employed methods include:
Maceration and Soxhlet Extraction: Techniques using solvents such as methanol (B129727), ethanol, and hexane (B92381) are frequently utilized. For instance, a methanol extract of the fungus Gyromitra esculenta was the starting point for the isolation of the related steroid, brassicasterol (B190698) researchgate.netsemanticscholar.org. Similarly, ethanolic extracts have been successfully used to isolate sterols from the mushroom Hygrophoropsis aurantiaca mdpi.com.
Sequential Extraction: A systematic approach involving a series of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate (B1210297), and then methanol) can be employed for fractional extraction of different compound classes journalajacr.com.
Saponification: For samples where sterols are present as esters, a preliminary step of saponification (alkaline hydrolysis) using reagents like potassium hydroxide (B78521) (KOH) in an alcoholic solution is often necessary. This process cleaves the ester bonds, liberating the free sterols, which are then extracted from the unsaponifiable fraction using a nonpolar solvent like n-hexane mdpi.com.
These initial extraction steps yield a crude mixture rich in lipids and sterols, which necessitates further purification.
| Solvent | Polarity | Typical Use Case | Reference Example |
|---|---|---|---|
| n-Hexane | Nonpolar | Extraction of highly lipophilic compounds from dried material. | mdpi.commdpi.com |
| Ethanol | Polar | General extraction from fresh or dried biomass. | researchgate.netmdpi.com |
| Methanol | Polar | General extraction from fungal sources. | researchgate.netsemanticscholar.org |
| Ethyl Acetate | Intermediate | Used in sequential extraction to isolate compounds of medium polarity. | journalajacr.com |
Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)
Following crude extraction, chromatographic methods are indispensable for separating the target sterol from other closely related compounds. Due to the structural similarity among phytosterols (B1254722), a combination of techniques is often required to achieve high purity nih.gov.
Silica Gel Column Chromatography: This is the most common primary purification technique for sterol isolation. The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used for elution. A typical gradient might start with a nonpolar solvent like n-hexane and gradually introduce a more polar solvent such as ethyl acetate brieflands.com. This process separates compounds based on their differential adsorption to the silica stationary phase, effectively fractionating the extract and isolating the sterol components nih.govmdpi.com.
Thin Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of column chromatography and for method development. A specific solvent system, such as toluene/ethyl acetate (3:1 v/v), can be developed to achieve optimal separation of sterols on silica gel TLC plates nih.gov.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of sterols mdpi.com. Reversed-phase columns, such as C18, are widely used for separating phytosterols from complex mixtures mdpi.comsrce.hr. The high purity required for spectroscopic analysis and bioassays is often achieved through preparative or semi-preparative HPLC nih.gov. It is also the standard for assessing the final purity of the isolated compound srce.hr.
Advanced Structural Elucidation Techniques for Research
Once a pure compound is isolated, its exact chemical structure, including its stereochemistry, must be determined. A combination of powerful spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of NMR experiments is used to piece together the structure of the isolated sterol.
1D NMR (¹H and ¹³C): ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. ¹³C NMR reveals the number and type of carbon atoms in the molecule. Data from DEPT (Distortionless Enhancement by Polarization Transfer) experiments help distinguish between CH, CH₂, and CH₃ groups mdpi.com.
2D NMR (COSY, HMBC): Two-dimensional NMR experiments are crucial for establishing the final structure. ¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule semanticscholar.orgmdpi.com. The complete assignment of all proton and carbon signals is achieved by comparing the obtained spectral data with published values for structurally similar compounds psu.edu.
| Experiment | Information Provided | Relevance |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants of protons. | Defines the proton environment and connectivity. |
| ¹³C NMR / DEPT | Chemical shifts of carbons and their type (C, CH, CH₂, CH₃). | Provides the carbon skeleton of the molecule. |
| COSY | Shows ¹H-¹H spin-spin coupling. | Identifies adjacent protons, establishing connectivity. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments to build the complete structure. |
| NOESY | Shows through-space correlations between protons. | Helps determine the relative stereochemistry of the molecule. psu.edu |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the precise molecular weight, from which the exact molecular formula (e.g., C₂₈H₄₆O for ergosta-5,22-dien-3-ol) can be deduced nist.gov. The fragmentation pattern observed in the mass spectrum gives clues about the structure, particularly the sterol nucleus and the side chain mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that is highly effective for the separation, identification, and quantification of phytosterols in a mixture aocs.orgnih.gov. The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural information. GC-MS is widely used to analyze the sterol composition of natural extracts researchgate.netscholaris.ca. The NIST (National Institute of Standards and Technology) library contains reference mass spectra for many sterols, which aids in their identification nist.gov.
X-ray Crystallography for Absolute Configuration Determination
While NMR can define the planar structure and relative stereochemistry, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure and the absolute configuration of a chiral molecule nih.govthieme-connect.de. This technique is essential when a new compound is isolated or when the stereochemistry cannot be definitively assigned by other means.
The process requires the growth of a high-quality single crystal of the purified compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom. This method was successfully used to establish the complete identification and absolute configuration of the (22E, 24R) isomer of ergosta-5,22-dien-3β-ol isolated from a fungal source researchgate.netsemanticscholar.org. The ability to determine the absolute structure is a unique and powerful feature of single-crystal X-ray diffraction ed.ac.ukresearchgate.net.
Infrared (IR) Spectrometry
Infrared (IR) spectrometry is a crucial analytical technique used to identify the functional groups present within a molecule like Ergosta-5,22(Z)-dien-3beta-ol. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of bonds within the molecule. For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C).
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
Hydroxyl (-OH) Group: A prominent, broad absorption band is anticipated in the region of 3200-3600 cm⁻¹. This band arises from the stretching vibration of the O-H bond in the 3-beta-hydroxyl group. The broadening of this peak is typically due to intermolecular hydrogen bonding.
C-H Stretching: Sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in the sterol's aliphatic ring structure and side chain.
C=C Stretching: The presence of two double bonds (at C5 in the ring and C22 in the side chain) would result in weak to medium absorption bands in the 1640-1680 cm⁻¹ region. The absorption for the C22(Z) double bond may be weak due to the symmetry of the cis-disubstituted alkene.
C-O Stretching: A distinct absorption band, typically in the 1000-1260 cm⁻¹ range, will be present, corresponding to the stretching vibration of the C-O single bond of the secondary alcohol group at the C3 position.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |
| Alkane C-H | C-H Stretch | 3000 - 2850 |
| Alkene C=C | C=C Stretch | 1680 - 1640 (weak) |
Chemical Synthesis Approaches
The synthesis of this compound can be approached through total synthesis, where the molecule is built from simple precursors, or through semi-synthesis, which modifies a closely related natural product.
Total Synthesis Strategies for this compound
The total synthesis of a complex sterol like this compound represents a significant challenge in organic chemistry. It requires the construction of the tetracyclic steroid nucleus with precise stereochemical control, followed by the stereospecific elaboration of the side chain.
Currently, dedicated total synthesis routes specifically targeting the this compound isomer are not well-documented in peer-reviewed literature. The synthetic focus in sterol chemistry has often been on more abundant or biologically prominent isomers. A hypothetical total synthesis would involve numerous steps, including strategies for ring formation (e.g., Diels-Alder reactions, polyene cyclizations) and methods to install the various stereocenters and the geometrically defined (Z)-double bond in the side chain.
Semi-synthetic Derivatization from Precursor Sterols
A more practical and common approach for obtaining specific sterol isomers is through the semi-synthetic modification of abundant, structurally related natural sterols. A plausible route to this compound involves the degradation of the side chain of a precursor sterol and its subsequent reconstruction with the desired (Z)-alkene geometry.
A general strategy can be outlined as follows:
Precursor Selection: A readily available plant sterol such as stigmasterol (B192456), which already contains a double bond in the side chain, serves as an excellent starting material.
Protection: The reactive 3β-hydroxyl group is first protected, for example, as a silyl (B83357) ether or an acetate ester, to prevent its interference in subsequent reactions.
Side Chain Cleavage: The side chain is cleaved at the C22 position. This is typically achieved through ozonolysis of the C22 double bond in stigmasterol, which yields a C22-aldehyde.
Stereoselective Olefination: The crucial step is the formation of the (Z)-double bond. This can be accomplished using a Wittig reaction with a phosphorus ylide derived from an appropriate phosphonium (B103445) salt (e.g., isopropyltriphenylphosphonium (B8661593) bromide). The use of salt-free or stabilized ylides under specific reaction conditions favors the formation of the thermodynamically less stable (Z)-isomer over the (E)-isomer. nih.govresearchgate.netresearchgate.net
Deprotection: The final step involves the removal of the protecting group from the 3β-hydroxyl position to yield the target compound, this compound.
Biotechnological Production and Fermentation Optimization for Research Purposes
Biotechnological production offers a potential alternative to chemical synthesis for obtaining sterols. This typically involves the metabolic engineering of microorganisms, such as the yeast Saccharomyces cerevisiae, which naturally produce related sterols like ergosterol (B1671047). creative-proteomics.com
The de novo production of the specific this compound isomer in a microbial host is challenging due to the stereochemistry of the C22 double bond. The native ergosterol biosynthesis pathway in yeast involves the enzyme Erg5p, a C22-desaturase, which stereoselectively forms the (E)-double bond.
A hypothetical metabolic engineering strategy to produce the (Z)-isomer would require several key modifications:
Host Strain Selection: Saccharomyces cerevisiae is a suitable host due to its well-characterized genetics and robust sterol production machinery.
Pathway Engineering: Genes in the native ergosterol pathway could be deleted to accumulate specific precursors. For instance, deleting the ERG5 gene would block the formation of the C22(E) double bond, leading to the accumulation of ergosta-5,7-dien-3β-ol. researchgate.netnih.gov
Enzyme Engineering/Discovery: The most critical step would be the introduction of an enzyme capable of forming the C22(Z) double bond. This would likely require either the directed evolution of the native Erg5p to alter its stereoselectivity or the discovery and heterologous expression of a novel desaturase from another organism that naturally produces (Z)-isomers.
Fermentation Optimization: Once a strain capable of producing the target molecule is developed, fermentation conditions can be optimized to enhance yields for research purposes. Key parameters for optimization include:
Medium Composition: Adjusting the carbon-to-nitrogen ratio, and supplementing with key precursors or cofactors (e.g., specific fatty acids, oxygen).
Process Parameters: Controlling pH, temperature, and dissolved oxygen levels in the bioreactor to maintain optimal cell growth and enzymatic activity.
Fed-batch Strategies: Implementing feeding strategies to avoid substrate inhibition and maintain productivity over an extended fermentation period.
Derivatization, Structural Modifications, and Structure Activity Relationship Sar Studies
Systematic Chemical Modification of the Ergosta-5,22(Z)-dien-3beta-ol Skeleton
The ergostane (B1235598) skeleton, characterized by its four-ring nucleus and a branched side chain, offers multiple sites for chemical modification. Key reactive centers include the 3-hydroxyl group, the double bonds at C-5 and C-22, and various carbon atoms on the steroidal backbone and side chain.
Oxidation of the 3β-hydroxyl group to a ketone is another common modification. For example, the biotransformation of ergosta-7,22-dien-3β-ol by Nocardia erythropolis results in the formation of ergosta-7,22-dien-3-one sciopen.com. This conversion from a hydroxyl group to a ketone can alter the molecule's hydrogen bonding capacity and its interaction with biological targets. Further oxidation can lead to the introduction of additional functional groups, which can either enhance or diminish biological activity depending on their position and stereochemistry.
| Modification | Derivative | Reported Biological Effect |
|---|---|---|
| Hydroxylation | (22R, 23R)-22,23-dihydroxy derivatives | Essential for high biological activity in brassinosteroid analogues. |
| Oxidation of 3β-OH | 3-keto derivatives | Alters receptor binding and biological activity. |
| Side Chain Oxidation | 25- and 26-hydroxy derivatives | Generally leads to metabolic deactivation of brassinosteroids. nih.gov |
The selective reduction of double bonds in the this compound molecule can provide valuable information on the role of unsaturation in its biological activity. For instance, the double bond between C-22 and C-23 is considered essential for the neurite outgrowth activity of certain sterols semanticscholar.org. The synthesis of saturated derivatives allows for a direct assessment of the contribution of this specific structural feature.
The synthesis of saturated derivatives often involves catalytic hydrogenation. For example, the selective hydrogenation of the Δ22-double bond in an ergosterol (B1671047) derivative was a key step in the total synthesis of ergosta-5,8-dien-3β-ol semanticscholar.org. Such synthetic routes enable the creation of a library of saturated and partially saturated analogues for comprehensive SAR studies. The resulting saturated derivatives often exhibit altered membrane fluidity and different interactions with protein targets compared to their unsaturated counterparts.
| Original Compound | Modification | Saturated Derivative | Impact on Biological Activity |
|---|---|---|---|
| Ergosta-5,22-dien-3β-ol | Reduction of C=C double bonds | Ergostanol | Loss or alteration of specific biological activities. |
| Brassinosteroid precursor | Saturation of side chain | Dihydrobrassinosteroids | Reduced plant growth-promoting activity. |
Esterification of the 3β-hydroxyl group is a widely used technique to modify the lipophilicity and pharmacokinetic properties of sterols. By converting the polar hydroxyl group into a less polar ester, the molecule's ability to cross biological membranes can be enhanced. This strategy is also employed to create prodrugs, which can be hydrolyzed in vivo to release the active parent compound.
Studies on ergosterol have shown that esterification with fatty acids can significantly increase its solubility and bioavailability mdpi.com. For example, ergosterol esters of oleic and linoleic acid have been synthesized and shown to have improved physical properties mdpi.com. In the context of brassinosteroids, esterification at various hydroxyl groups has been explored to understand the importance of these groups for receptor interaction nih.govnih.gov. The introduction of benzoate (B1203000) esters in the side chain of brassinosteroid analogues has been shown to modulate their biological activity, with the effect being dependent on the substituents on the aromatic ring nih.govnih.gov.
| Parent Compound | Ester Derivative | Observed Change |
|---|---|---|
| Ergosterol | Ergosterol oleate | Increased solubility and bioavailability. mdpi.com |
| Brassinosteroid analogue | C-22 benzoate ester | Modulated plant growth-promoting activity. nih.gov |
| Brassinosteroid analogue | C-3 benzoate ester | Generally leads to less active or inactive compounds. researchgate.net |
Stereochemical Influences on Biological Activity
The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of steroidal compounds. Even subtle changes in the configuration of chiral centers or the geometry of double bonds can lead to dramatic differences in biological response.
In the realm of brassinosteroids, the stereochemistry of the side chain, including the configuration of double bonds and hydroxyl groups, is crucial for activity. For instance, the (22R, 23R)-vicinal diol moieties are considered essential for optimal bioactivity in many brassinosteroids semanticscholar.org. Although direct comparative studies on the biological activities of the (Z) and (E) isomers of Ergosta-5,22-dien-3beta-ol are limited, the established importance of side-chain stereochemistry in related compounds suggests that the (Z)-isomer likely possesses a unique biological activity profile.
Structure-activity relationship studies of brassinosteroids have demonstrated the profound influence of the C-24 substituent's stereochemistry on biological activity. For example, the natural brassinolide, which has a (24R)-methyl group, is generally more active than its (24S)-epimer, known as 24-epibrassinolide (B1217166) nih.gov. This difference in activity is attributed to the better fit of the (24R)-isomer into the binding site of the BRI1 receptor bwise.kr. The alkyl substituent at C-24 also influences the outcome of chemical reactions, such as the oxidation of the C-22 double bond nih.gov. These findings underscore the importance of the C-24 stereocenter in dictating the biological and chemical properties of ergostane-type steroids.
| Compound | Stereochemistry at C-24 | Relative Biological Activity |
|---|---|---|
| Brassinolide | (24R)-methyl | High |
| 24-Epibrassinolide | (24S)-methyl | Lower than Brassinolide nih.gov |
| Analogues with varying C-24 alkyl groups | - | Activity is inversely related to the size of the alkyl group. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound derivatives are not extensively documented in publicly available literature, the principles and methodologies can be effectively applied to this class of compounds, drawing parallels from studies on closely related ergosterol derivatives. The primary objective of QSAR modeling for this compound derivatives would be to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of compounds with the highest potential efficacy.
A typical QSAR study involves the generation of a dataset of this compound analogues with their corresponding experimentally determined biological activities (e.g., antifungal, anti-inflammatory, or cytotoxic effects). For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics.
The subsequent step involves the use of statistical methods to develop a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). Common statistical techniques employed in QSAR modeling include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS).
For instance, a 3D-QSAR study on a series of ergosterol derivatives with anti-proliferative effects on human tumor cells utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov In such a study applied to this compound derivatives, the molecules would be aligned, and their steric and electrostatic fields would be calculated. The resulting models would be represented by contour maps, highlighting regions where modifications to the this compound scaffold would likely lead to an increase or decrease in biological activity.
The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation techniques. A statistically significant and validated QSAR model can then be used to screen virtual libraries of this compound derivatives and predict their activities, thus guiding the synthesis of new and more potent compounds.
Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Modeling of this compound Derivatives
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Electronic | Dipole Moment | Distribution of charge within the molecule. |
| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |
| Steric | Molecular Volume | The overall size of the molecule. |
| Surface Area | The accessible surface of the molecule. | |
| Hydrophobic | LogP | The lipophilicity of the molecule. |
| Topological | Connectivity Indices | The branching and connectivity of the molecular graph. |
Rational Design of this compound Analogues for Research
The rational design of novel this compound analogues is a strategic approach aimed at optimizing their biological activities for research purposes. This process leverages an understanding of the structure-activity relationships and the molecular targets of these compounds. A key tool in rational drug design is pharmacophore modeling, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and exert its effect. nih.gov
For this compound, which shares a core structure with ergosterol, a primary target for antifungal drug development is the ergosterol biosynthesis pathway. researchgate.net By analyzing the binding modes of known inhibitors of enzymes in this pathway, a pharmacophore model can be constructed. Such a model for this compound analogues might include features like hydrogen bond donors and acceptors, hydrophobic regions, and specific steric volumes that are crucial for binding to the active site of a target enzyme, such as sterol C-14 reductase. nih.gov
Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of novel this compound analogues. This in-silico screening process can identify new molecules that fit the pharmacophore and are therefore likely to be active. Furthermore, the model can guide the structural modification of the this compound scaffold. For example, if the model indicates that a hydrogen bond acceptor is required in a particular region, medicinal chemists can design and synthesize analogues that incorporate a suitable functional group at that position.
Another aspect of rational design involves bioisosteric replacement, where a functional group on the this compound molecule is replaced by another group with similar physical or chemical properties. This can lead to analogues with improved potency, selectivity, or pharmacokinetic properties. For instance, modifications to the side chain at C-17 or the hydroxyl group at C-3 could be explored to enhance interactions with a target protein.
The rationally designed analogues would then be synthesized and subjected to biological evaluation to confirm the predictions of the design process. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and can accelerate the discovery of novel and more effective this compound-based research compounds.
Table 2: Hypothetical Pharmacophore Features for this compound Analogues Targeting Fungal Ergosterol Biosynthesis
| Pharmacophore Feature | Potential Corresponding Structural Element on the Analogues | Rationale for Inclusion |
| Hydrogen Bond Donor | Hydroxyl group at C-3 | Interaction with key amino acid residues in the enzyme active site. |
| Hydrophobic Region | Steroid nucleus | Complementary binding to hydrophobic pockets within the target protein. |
| Hydrophobic Region | Alkyl side chain at C-17 | Further hydrophobic interactions to enhance binding affinity. |
| Steric Volume | Specific conformation of the steroid rings and side chain | To ensure a proper fit within the binding site and avoid steric clashes. |
Advanced Analytical Methodologies for Detection and Quantification in Biological Research
Chromatographic Quantification Techniques
Chromatography stands as the cornerstone for the separation and quantification of sterols. Its high resolution enables the separation of structurally similar compounds, which is critical in sterol profiling where numerous isomers and related structures often coexist.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of phytosterols (B1254722). While methods often target a range of sterols, the principles are directly applicable to the quantification of Ergosta-5,22(Z)-dien-3beta-ol. HPLC analysis of sterols typically employs a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. mdpi.com
Detection is a critical aspect of HPLC quantification. Since this compound lacks a strong chromophore, its ultraviolet (UV) absorption is weak at wavelengths above 240 nm, making direct UV detection less sensitive compared to other methods. cerealsgrains.org However, detection at lower wavelengths (~200-210 nm) is possible, though it can be complicated by solvent absorbance. tandfonline.com To enhance sensitivity, derivatization of the hydroxyl group to introduce a UV-active or fluorescent tag can be employed. researchgate.net More advanced HPLC systems are coupled with mass spectrometry (LC-MS), which provides high selectivity and sensitivity without the need for derivatization, allowing for the direct measurement of the compound in complex extracts. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | mdpi.com |
| Mobile Phase | Isocratic mixture of acetonitrile/methanol (B129727) (e.g., 99:1, v/v) | mdpi.com |
| Detection | Positive ion atmospheric pressure chemical ionization tandem mass spectrometry (APCI-MS/MS) | nih.gov |
| Run Time | Typically short, e.g., ~4 minutes | nih.gov |
| Quantification | Selected Reaction Monitoring (SRM) of specific mass transitions (e.g., m/z 381 to m/z 297 for brassicasterol) | nih.gov |
| Internal Standard | Deuterated cholesterol (e.g., [d6]-cholesterol) | nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Sterol Profiling and Quantification in Complex Biological Matrices
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most widely used and powerful tool for the comprehensive analysis of phytosterols, including this compound. aocs.org This method offers superior separation efficiency and provides detailed structural information, making it ideal for analyzing complex biological samples such as fungal extracts, plant tissues, and rhizosphere soils. aocs.orgnasa.govresearchgate.net
Fungal Extracts: Ergosterol (B1671047) and its precursors, including this compound, are key components of fungal cell membranes. GC-MS is routinely used to profile these sterols to identify fungal species or to study the effects of antifungal agents. winona.eduwinona.edu
Plant Tissues: In plants, this compound is one of many phytosterols. GC-MS analysis allows for the detailed profiling of the entire sterol composition, which can vary between plant species and tissues. nasa.govnih.gov This is crucial for studies in plant biochemistry and food science.
Rhizosphere Soils: The analysis of sterols in soil provides insights into the microbial community composition and the turnover of organic matter. A study of rhizosphere soils using GC-MS identified 47 different liposoluble components, including various steroids, demonstrating the technique's utility in complex environmental matrices. researchgate.net
The GC-MS workflow involves extraction, saponification (to hydrolyze sterol esters), derivatization, and instrumental analysis. aocs.org Derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) ethers, is a mandatory step to increase the volatility of the sterols for gas-phase analysis. core.ac.ukresearchgate.net Quantification is achieved by using an internal standard and monitoring specific ions characteristic of the analyte. aocs.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS (or similar nonpolar capillary column) | nih.gov |
| Injector Temperature | 250°C - 300°C | aocs.org |
| Oven Program | Temperature gradient, e.g., 150°C to 320°C | aocs.orgaustinpublishinggroup.com |
| Carrier Gas | Helium or Hydrogen | aocs.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | aocs.org |
| Detection Mode | Selected Ion Monitoring (SIM) for quantification or full scan for identification | austinpublishinggroup.com |
| Derivatization | Silylation to form TMS-ethers (e.g., using BSTFA or MSTFA) | researchgate.netnih.gov |
Spectroscopic Quantification Methods
While chromatographic methods are preferred for their specificity, spectroscopic methods, particularly UV-Vis spectrophotometry, can be used for the quantification of certain sterols. This technique is based on the principle that molecules absorb light at specific wavelengths. Ergosterol, a related fungal sterol with a conjugated diene system in its B-ring, exhibits a characteristic UV absorption spectrum between 240 and 300 nm, with a prominent peak around 282 nm. cerealsgrains.orgnih.gov This feature allows for its direct quantification.
However, this compound lacks this conjugated double bond system and therefore does not have the strong, characteristic UV absorbance of ergosterol, making direct quantification by standard UV spectrophotometry challenging and less sensitive. cerealsgrains.org For mixtures containing ergosterol and its precursors, a triple-wavelength spectrophotometric method has been developed. This method uses absorbance readings at three different wavelengths (e.g., 272 nm, 282 nm, and 292 nm) to create a corrected absorbance value that can eliminate interference from other components, offering higher accuracy than single-wavelength measurements. researchgate.net While not directly developed for this compound, this principle highlights an advanced spectroscopic approach that could be adapted if a suitable chromophore were present or introduced via derivatization.
Sample Preparation and Derivatization for Enhanced Analytical Resolution
Thorough sample preparation is the most critical step for accurate sterol analysis. aocs.org The primary goals are to efficiently extract sterols from the matrix, release them from their conjugated forms (esters and glycosides), and remove interfering substances.
A common and crucial first step for analyzing total sterols is saponification, which involves heating the sample with a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solution. aocs.orgnih.gov This process cleaves the ester bonds in steryl esters and acylated steryl glycosides, liberating the free sterols. nih.gov For samples with very complex matrices, such as those high in carbohydrates, an initial acidic hydrolysis step may be necessary to break glycosidic bonds. nih.gov Following hydrolysis, the non-saponifiable lipids, which include the free sterols, are extracted from the aqueous mixture using a nonpolar solvent like hexane (B92381) or diethyl ether. aocs.orgnih.gov
For GC-based analysis, derivatization is essential to improve the thermal stability and volatility of the sterols. core.ac.uk The most common method is silylation, which converts the polar hydroxyl group at the C-3 position into a nonpolar trimethylsilyl (TMS) ether. researchgate.net This enhances chromatographic resolution and produces sharp, symmetrical peaks. aocs.org
| Reagent | Abbreviation | Purpose | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms TMS-ethers for GC analysis. Often used with a catalyst like TMCS. | nih.gov |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms TMS-ethers for GC analysis. | nih.gov |
| N-trimethylsilylimidazole | TSIM | Used as a catalyst to ensure complete silylation of sterically hindered hydroxyl groups. | nih.gov |
Application in Environmental Monitoring as a Biomarker for Algal Biomass in Research
Phytosterols are valuable biomarkers in environmental studies because their distribution is often specific to certain groups of organisms. This compound (brassicasterol) is a 28-carbon sterol that is synthesized by several unicellular algae (phytoplankton) and some terrestrial plants. wikipedia.orgwikiwand.com Its presence, particularly in marine and aquatic environments, is frequently used as a chemical tracer for algal-derived organic matter. wikiwand.com
Because brassicasterol (B190698) is stable in anaerobic sediments over long periods, its concentration in sediment cores can serve as a proxy for past algal productivity. wikiwand.com By analyzing the sterol profile of a sediment or water sample, researchers can estimate the contribution of specific algal groups to the total biomass. wikiwand.com Brassicasterol is considered a key biomarker for diatoms and other specific classes of microalgae. nih.govebi.ac.uk Its quantification in environmental samples, typically performed by GC-MS, provides valuable data for ecological modeling, paleoceanographic reconstruction, and monitoring the health of aquatic ecosystems. wikiwand.com
Comparative Biology and Ecological Roles in Academic Research
Comparative Analysis of Ergosta-5,22(Z)-dien-3beta-ol with Other Fungal Sterols (e.g., Ergosterol (B1671047), Fecosterol)
Fungal cells synthesize a unique array of sterols, with ergosterol being the most prominent, serving functions analogous to cholesterol in mammalian cells. researchgate.net this compound, also known as Brassicasterol (B190698), represents a variation within the fungal sterol profile, differing from the principal fungal sterol, ergosterol, and its precursors like fecosterol (B45770) in key structural aspects. nih.govcdnsciencepub.com While ergosterol is considered the terminal product of the primary fungal sterol biosynthesis pathway, compounds like Brassicasterol are found as major sterols in certain fungal taxa, such as species within the Taphrina, Protomyces, and Tuber genera, suggesting alternative or truncated biosynthetic endpoints in these organisms. cdnsciencepub.comnih.govresearchgate.net
The biosynthesis of ergosterol is a complex process involving over 20 enzymes. mdpi.com A key precursor in this pathway is fecosterol. The structural journey from fecosterol to ergosterol involves a series of desaturation and reduction reactions. Ergosterol's defining features are the double bonds at positions C-5, C-7, and C-22. nih.gov
This compound shares the C-5 and C-22 double bonds with ergosterol but lacks the C-7 double bond characteristic of the ergosterol B-ring. Fecosterol, an earlier intermediate, has a double bond at C-8 and a methylene (B1212753) group at C-24(28), which are later modified to form ergosterol. frontiersin.org The presence of this compound indicates a divergence from the main pathway, likely involving the activity of a C-22 desaturase (encoded by the ERG5 gene) on a precursor before the introduction of the C-7 double bond. nih.govnih.gov Studies on Aspergillus fumigatus have shown that the deletion of the erg5 gene blocks ergosterol biosynthesis, leading to the accumulation of sterols without the C-22 double bond and affecting critical cellular processes like conidiation. nih.govjmicrobiol.or.krresearchgate.net
Table 1: Comparison of Key Fungal Sterols
| Feature | This compound (Brassicasterol) | Ergosterol | Fecosterol |
|---|---|---|---|
| Chemical Formula | C28H46O | C28H44O | C28H46O |
| Double Bond Positions | C-5, C-22 | C-5, C-7, C-22 | C-8, C-24(28) |
| Role in Biosynthesis | End product in some taxa or intermediate | Primary end product in most fungi | Intermediate precursor to ergosterol |
| Key Structural Feature | Lacks C-7 double bond | Conjugated C-5, C-7 double bonds in B-ring | C-8 double bond and C-24(28) methylene group |
Comparative Analysis with Plant Sterols (e.g., Stigmasterol (B192456), Campesterol (B1663852), Crinosterol, Sitosterol)
Plant sterols, or phytosterols (B1254722), differ structurally from fungal sterols, primarily in the alkyl substitution at the C-24 position of the side chain. While fungi typically synthesize C28 sterols with a methyl group at C-24 (like ergosterol and Brassicasterol), plants produce a wider variety, including C28 sterols (campesterol) and C29 sterols with an ethyl group at C-24 (sitosterol, stigmasterol). wikipedia.orgwikipedia.org
This compound (a C28 sterol) is structurally analogous to the plant sterol campesterol, with the primary difference being the double bond at C-22 in the former. wikipedia.org Crinosterol is a C28 phytosterol with a double bond at C-22, making it structurally very similar to this compound. nih.gov Stigmasterol, a common C29 plant sterol, also possesses this C-22 double bond but has an ethyl group at C-24. nih.govoup.com Sitosterol, often the most abundant plant sterol, has a C-24 ethyl group but lacks the C-22 double bond. wikipedia.org These structural variations in the side chain are significant as they influence the physical properties of cell membranes, affecting their fluidity and permeability. europa.eu
Table 2: Comparison of this compound with Plant Sterols
| Feature | This compound | Stigmasterol | Campesterol | Crinosterol | Sitosterol |
|---|---|---|---|---|---|
| Carbon Number | C28 | C29 | C28 | C28 | C29 |
| C-24 Alkylation | Methyl | Ethyl | Methyl | Methyl | Ethyl |
| C-22 Double Bond | Present | Present | Absent | Present | Absent |
| Primary Kingdom | Fungi, Algae, some Plants | Plants | Plants | Plants, Marine Organisms | Plants |
Evolutionary Perspectives on Sterol Biosynthesis Pathways
The sterol biosynthesis pathway is a conserved feature among eukaryotes, yet it displays significant divergence between major kingdoms like fungi and plants. The evolution of these pathways reflects adaptations to different ecological niches and physiological requirements. A key branching point occurs after the synthesis of 2,3-oxidosqualene. In fungi and animals, this precursor is cyclized to lanosterol (B1674476), whereas in plants and algae, it is cyclized to cycloartenol. nih.gov
This initial difference sets the stage for subsequent modifications that lead to the distinct sterol profiles observed in these kingdoms. The presence of ergosterol and other 24-methylated sterols in fungi is a result of the enzyme sterol C-24 methyltransferase (ERG6), which adds a methyl group to the sterol side chain. europa.eu Phylogenetic analyses suggest a trend from cholesterol and other simpler sterols in early-diverging fungi to the more complex ergosterol in later-diverging lineages. nih.gov
The existence of fungi that produce brassicasterol (this compound) as a major sterol, such as those in the Taphrinomycotina subphylum, represents an interesting evolutionary deviation. nih.gov It suggests that in these lineages, the biosynthetic pathway may terminate before the formation of the conjugated diene system in the B-ring, which is characteristic of ergosterol. This highlights the plasticity of the sterol biosynthesis pathway and its capacity to produce a diversity of end products across the fungal kingdom.
Role of this compound in Ecological Interactions (e.g., within microbial communities, plant-microbe interactions)
While ergosterol is widely used as a biomarker for quantifying fungal biomass in environmental samples, the specific ecological roles of less common sterols like this compound are not as well-defined. Sterols are essential for fungal growth and the integrity of their cell membranes, which is a prerequisite for any interaction. nih.goveuropa.eu Disruptions in sterol biosynthesis, for instance by agricultural fungicides that inhibit these pathways, can negatively impact non-target beneficial fungi, such as arbuscular mycorrhizal (AM) fungi, thereby affecting the symbiosis with host plants. researchgate.netfrontiersin.org
In plant-microbe interactions, the sterol composition of both the plant and the fungus is crucial. Plants synthesize an array of phytosterols that play roles in development and defense against pathogens. wikipedia.org Some fungi, particularly biotrophic pathogens, may manipulate host sterol composition or rely on scavenging sterols from the host. For example, Pneumocystis carinii, an opportunistic fungus, has been found to incorporate host-derived sterols, including brassicasterol, into its own membranes. europa.eu
The production of specific sterols by fungi can also influence their interactions with other organisms. For instance, the Brassicaceae plant family is largely considered non-mycorrhizal, potentially due to the production of antifungal compounds that inhibit fungal colonization. researchgate.netmdpi.com The presence of brassicasterol in some plants from the order Brassicales, and also as a major sterol in certain fungi, points to a complex co-evolutionary history where these molecules may play roles in recognition, defense, or symbiosis. However, direct evidence for this compound acting as a signaling molecule or a key factor in specific ecological interactions remains an area requiring further investigation.
Future Research Directions and Unexplored Avenues for Ergosta 5,22 Z Dien 3beta Ol
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway for the commonly studied (E)-isomer, brassicasterol (B190698), is understood to branch from the precursor campesterol (B1663852), a reaction catalyzed by a C22-sterol desaturase (CYP710A). mdpi.com However, the enzymatic machinery responsible for the potential synthesis of the (Z)-isomer remains unknown.
Future Research Focus:
Identification of Natural Occurrence: The primary research goal is to ascertain whether Ergosta-5,22(Z)-dien-3beta-ol is a naturally occurring product in organisms such as algae, fungi, or plants.
Discovery of Stereospecific Enzymes: If its natural occurrence is confirmed, research should focus on identifying and characterizing the enzyme(s) responsible for its formation. This could be a novel desaturase that directly produces the (Z)-isomer or a yet-unidentified isomerase that converts the (E)-isomer to the (Z)-form.
Investigation of Regulatory Control: A crucial avenue will be to explore the regulatory networks that control the expression and activity of these putative enzymes. Understanding the transcriptional and post-translational regulation could reveal how organisms might control the ratio of (Z) to (E) isomers in response to environmental or developmental cues.
| Enzyme Class | Known Role in Phytosterol Biosynthesis | Potential Role in this compound Synthesis |
| Cycloartenol Synthase (CAS) | Catalyzes the first committed step in plant sterol biosynthesis. mdpi.com | Upstream precursor synthesis. |
| Sterol Methyltransferase (SMT) | Adds a methyl group at the C-24 position, a key step leading to campesterol. mdpi.com | Upstream precursor synthesis. |
| C22-Sterol Desaturase (CYP710A) | Introduces the C22-C23 double bond to form the (E)-isomer (brassicasterol) from campesterol. mdpi.com | A novel, uncharacterized member of this family may stereoselectively produce the (Z)-isomer. |
| Isomerase | (Hypothetical) | An unknown isomerase could potentially convert the (E)-isomer into the (Z)-isomer. |
Deeper Exploration of Molecular Mechanisms in Underexplored Biological Systems (non-human)
Brassicasterol ((E)-isomer) is a known structural component of cellular membranes in various organisms, including algae and marine invertebrates, where it modulates membrane fluidity and permeability. wikipedia.orgnih.gov The geometric constraints of the (Z)-isomer's side chain are predicted to alter its packing within the lipid bilayer, potentially leading to distinct effects on membrane properties.
Future Research Focus:
Membrane Biophysics: In vitro studies using model membranes (liposomes) derived from various non-human organisms (e.g., algae, fungi) should be conducted to compare the effects of the (Z) and (E) isomers on membrane fluidity, thickness, and the formation of specialized lipid domains.
Invertebrate Sterol Metabolism: Marine invertebrates, many of which acquire sterols through their diet, provide an excellent model system. mdpi.com Research should investigate the uptake, metabolism, and physiological role of this compound in organisms like crustaceans and mollusks, exploring whether it serves as a precursor for specific hormones or has unique signaling functions absent in its (E)-counterpart.
Development of Advanced Synthetic Biology and Metabolic Engineering Platforms for Controlled Production and Derivatization
The production of specific phytosterols (B1254722) in microbial hosts like Saccharomyces cerevisiae has been explored, but it is often hampered by low yields and competition with endogenous pathways, such as the ergosterol (B1671047) pathway. nih.gov A significant hurdle for studying this compound is the lack of a reliable source for the pure compound.
Future Research Focus:
Stereoselective Bioproduction: A primary goal is to develop a microbial chassis for the specific and high-titer production of the (Z)-isomer. This would involve the discovery and heterologous expression of the putative stereospecific desaturase or isomerase identified in section 9.1.
Pathway Optimization: Advanced metabolic engineering techniques, such as CRISPR-Cas9-mediated gene editing and dynamic pathway regulation, could be employed to optimize precursor supply (e.g., campesterol) and minimize the formation of unwanted byproducts in the host organism.
Engineered Derivatization: Once a stable production platform is established, it could be further engineered by introducing additional enzymes (e.g., hydroxylases, glycosyltransferases) to create novel derivatives of this compound with potentially enhanced or new biological activities.
Application of Advanced –omics Technologies (e.g., Metabolomics, Proteomics) to Study this compound Dynamics
The application of -omics technologies to phytosterol research is expanding, but distinguishing between closely related isomers remains a challenge. nih.govnih.gov The development of robust analytical methods is a prerequisite for understanding the biological role of this compound.
Future Research Focus:
Advanced Analytical Separation: Development of high-resolution chromatographic techniques (e.g., advanced liquid chromatography, supercritical fluid chromatography) coupled with mass spectrometry is essential to separate and accurately quantify the (Z) and (E) isomers in complex biological extracts. nih.govresearchgate.net
Comparative Metabolomics and Lipidomics: Using these advanced analytical platforms, comparative metabolomics can be performed on organisms under various stress conditions to determine if the ratio of (Z) to (E) isomers changes, suggesting a dynamic functional role for the (Z)-isomer.
Targeted Proteomics: Affinity-based proteomics, using a derivatized this compound as bait, could be employed to identify proteins that specifically bind to this isomer, thereby revealing its unique cellular targets and associated pathways in non-human systems.
Investigation of Stereoisomeric Effects on Biological Activity through Advanced Methodologies
Future Research Focus:
Molecular Modeling: Computational modeling can predict how the different shapes of the (Z) and (E) isomers affect their insertion into lipid membranes and their binding affinity to the active sites of target proteins.
Differential Scanning Calorimetry (DSC): DSC studies can provide empirical data on how each isomer differentially affects the thermotropic phase behavior of model phospholipid bilayers, offering direct insight into their impact on membrane stability and organization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the precise location, orientation, and dynamic behavior of each isomer within a model membrane, revealing detailed information about stereoisomer-specific lipid interactions.
Discovery of Novel Biological Activities and Targets in Diverse Non-Human Models
While the (E)-isomer, brassicasterol, has been investigated for various biological activities, including the inhibition of sterol Δ24-reductase and antimicrobial effects, the bioactivity of the (Z)-isomer is completely unknown. glpbio.com Its unique structure makes it a candidate for novel biological functions.
Future Research Focus:
High-Throughput Screening: Once a synthetic or biosynthetic source of the pure (Z)-isomer is secured, it should be subjected to a broad range of bioactivity screens in diverse non-human models. Potential activities to investigate include antifungal (against plant and animal pathogens), antiprotozoal, insecticidal, and plant growth-regulating effects.
Target Identification in Non-Human Pathogens: Should novel antimicrobial activity be discovered, target deconvolution studies will be necessary to identify the specific molecular targets (e.g., enzymes, receptors) in organisms like pathogenic fungi or protozoa. This could lead to the development of new therapeutic agents with novel mechanisms of action.
Exploration in Plant Biology: The role of the (Z)-isomer in plant defense, stress response, and development should be investigated. Its potential interaction with brassinosteroid pathways or other signaling cascades could reveal new aspects of plant endocrinology.
| Potential Non-Human Model System | Rationale for Investigation |
| Saccharomyces cerevisiae (Yeast) | A model eukaryote to study effects on membrane function and as a host for production. |
| Arabidopsis thaliana (Thale Cress) | A model plant to study biosynthesis, regulation, and effects on growth and development. |
| Marine Algae (e.g., Isochrysis) | Known producers of the (E)-isomer; potential natural source of the (Z)-isomer. |
| Marine Invertebrates (e.g., Oysters) | To study dietary uptake, metabolism, and physiological roles of different sterol isomers. |
| Pathogenic Fungi (e.g., Aspergillus fumigatus) | To screen for novel antifungal activities and identify new drug targets. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of Ergosta-5,22(Z)-dien-3beta-ol in purified samples?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) with high-resolution mass spectrometry (HRMS). For example, MS/MS analysis of precursor ions (e.g., m/z 411 for hydroperoxides) can detect oxidation products. Structural elucidation should include comparison with published spectral data and melting point verification (148°C) .
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer : Store the compound at +4°C in airtight, light-protected containers to prevent photo-oxidation. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct risk assessments for inhalation exposure, as sterols may irritate mucous membranes .
Q. How should researchers design experiments to assess the purity of this compound isolates?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with ultraviolet (UV) or evaporative light scattering detection (ELSD), comparing retention times to certified standards. Validate purity via thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) to confirm melting behavior .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data of this compound across in vitro models be resolved?
- Methodological Answer : Standardize experimental conditions by controlling cell line provenance, sterol concentration (e.g., 1–10 µM), and baseline cholesterol levels. Use LXRα/β reporter assays and quantify ABCA1/ABCG1 expression via qPCR and Western blotting. Cross-validate findings using genetic knockout models .
Q. What experimental approaches elucidate the role of this compound in cholesterol efflux pathways?
- Methodological Answer : Combine radiolabeled cholesterol efflux assays in macrophage models (e.g., THP-1 cells) with siRNA-mediated LXR knockdown. Measure transcriptional activation of LXR target genes using luciferase reporter constructs and validate with chromatin immunoprecipitation (ChIP) for LXR binding sites .
Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Use stable isotope-labeled analogs (e.g., deuterated sterols) and track metabolites via liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Perform in vitro incubations with liver microsomes to identify phase I/II metabolites, supported by MS/MS fragmentation libraries .
Data Contradiction & Experimental Design
Q. How should researchers address conflicting data on the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled light, temperature, and humidity. Monitor degradation via HPLC-UV and compare kinetic parameters (e.g., Arrhenius plots). Validate findings with NMR to detect structural changes, referencing photo-oxidation mechanisms observed in ergosterol derivatives .
Q. What controls are essential when evaluating this compound’s effects on lipid raft formation in membrane studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
